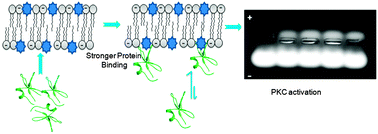Elucidating the interaction of γ-hydroxymethyl-γ-butyrolactone substituents with model membranes and protein kinase C–C1 domains†
Molecular BioSystems Pub Date: 2015-03-17 DOI: 10.1039/C5MB00100E
Abstract
The protein kinase C (PKC) family of proteins is an attractive drug target. Dysregulation of PKC-dependent signalling pathways is related to several human diseases like cancer, immunological and other diseases. We approached the problem of altering PKC activities by developing C1 domain-based PKC ligands. In this report γ-hydroxymethyl-γ-butyrolactone (HGL) substituents were investigated in an effort to develop small molecule-based PKC regulators with higher specificity for C1 domain than the endogenous diacylglycerols (DAGs). Extensive analysis of membrane–ligands interaction measurements revealed that the membrane-active compounds strongly interact with the lipid bilayers and the hydrophilic parts of compounds localize at the bilayer/water interface. The pharmacophores like hydroxymethyl, carbonyl groups and acyl-chain length of the compounds are crucial for their interaction with the C1 domain proteins. The potent compounds showed more than 17-fold stronger binding affinity for the C1 domains than DAG under similar experimental conditions. Nonradioactive kinase assay confirmed that these potent compounds have similar or better PKC dependent phosphorylation capabilities than DAG under similar experimental conditions. Hence, our findings reveal that these HGL analogues represent an attractive group of structurally simple C1 domain ligands that can be further structurally altered to improve their potencies.

Recommended Literature
- [1] Studies in 3-oxy-assisted 3-aza Cope rearrangements†
- [2] Inside front cover
- [3] New catalysts for carboxylation of propylene glycol to propylene carbonate via high-throughput screening†
- [4] Comparison of indoor air sampling and dust collection methods for fungal exposure assessment using quantitative PCR†
- [5] Hydrothermal synthesis of inorganic–organic hybrid gadolinium hydroxide nanoclusters with controlled size and morphology†
- [6] A novel colorimetric/fluorescence dual-channel sensor based on NBD for the rapid and highly sensitive detection of cysteine and homocysteine in living cells†
- [7] Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents†
- [8] Stable sulfate and nitrate borane-adduct anions†
- [9] Synthesis of WO3@WS2 core–shell nanostructures via solution-based sulfurization for improved performance of water splitting
- [10] Collision experiments with Stark-decelerated beams









